Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is a chemical compound with the molecular formula C14H10ClN3O4. It is a derivative of benzamide, characterized by the presence of a 4-chlorobenzoyl group and a nitro group attached to the benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- typically involves the condensation of 4-chlorobenzoic acid with 4-nitrobenzamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, simpler in structure and used in various pharmaceutical applications.
4-Chlorobenzamide: Similar structure but lacks the nitro group, used as an intermediate in organic synthesis.
4-Nitrobenzamide: Contains the nitro group but lacks the 4-chlorobenzoyl group, used in the study of nitroaromatic compounds
Uniqueness
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is unique due to the presence of both the 4-chlorobenzoyl and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile research tool .
Eigenschaften
CAS-Nummer |
101905-24-2 |
---|---|
Molekularformel |
C14H9ClN2O5 |
Molekulargewicht |
320.68 g/mol |
IUPAC-Name |
[(4-nitrobenzoyl)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-5-1-10(2-6-11)14(19)22-16-13(18)9-3-7-12(8-4-9)17(20)21/h1-8H,(H,16,18) |
InChI-Schlüssel |
GBMXJESXECGOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.